molecular formula C12H16O3 B1419794 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one CAS No. 569646-79-3

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one

Cat. No.: B1419794
CAS No.: 569646-79-3
M. Wt: 208.25 g/mol
InChI Key: MXLOKFOWFPJWCW-UHFFFAOYSA-N
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Scientific Research Applications

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone plays a significant role in biochemical reactions, particularly due to its antimicrobial activity. It interacts with various enzymes and proteins, including those involved in microbial cell wall synthesis and integrity. The compound has been shown to inhibit the growth of both gram-positive and gram-negative bacteria by disrupting their cell membranes . Additionally, it interacts with proteins involved in oxidative stress responses, enhancing its antimicrobial efficacy.

Cellular Effects

The effects of 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In microbial cells, it disrupts membrane integrity, leading to cell lysis and death . In mammalian cells, it has been observed to modulate oxidative stress pathways, potentially offering protective effects against oxidative damage.

Molecular Mechanism

At the molecular level, 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone exerts its effects through several mechanisms. It binds to specific proteins and enzymes, inhibiting their activity. For instance, it inhibits enzymes involved in cell wall synthesis in bacteria, leading to cell death . Additionally, it can induce changes in gene expression, particularly genes involved in stress responses and metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone change over time. The compound is relatively stable, but its antimicrobial activity can decrease over extended periods due to degradation . Long-term studies have shown that it can have lasting effects on cellular function, particularly in microbial cells, where it can lead to the development of resistance mechanisms.

Dosage Effects in Animal Models

The effects of 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone vary with different dosages in animal models. At low doses, it exhibits antimicrobial activity without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and oxidative stress . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations.

Metabolic Pathways

4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative stress responses and metabolic flux . The compound can alter metabolite levels, particularly those related to oxidative stress and energy metabolism.

Transport and Distribution

Within cells and tissues, 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound tends to accumulate in specific tissues, particularly those with high metabolic activity.

Subcellular Localization

The subcellular localization of 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone is crucial for its activity. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization enhances its efficacy by ensuring it reaches its target sites within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone involves several steps. One common method includes the condensation of 3-ethoxy-4-hydroxybenzaldehyde with acetone under basic conditions, followed by reduction . The reaction typically requires a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

In industrial settings, the production of 4-(3-ethoxy-4-hydroxyphenyl)-2-butanone may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted ketones, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one is unique due to its combination of an ethoxy group and a ketone functional group, which enhances its antimicrobial properties and makes it particularly effective in preserving cosmetic products .

Properties

IUPAC Name

4-(3-ethoxy-4-hydroxyphenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-3-15-12-8-10(5-4-9(2)13)6-7-11(12)14/h6-8,14H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLOKFOWFPJWCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CCC(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278928
Record name 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569646-79-3
Record name 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3-éthoxy-4-hydroxyphényl)butan-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(3-ethoxy-4-hydroxyphenyl)butan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-(3-ETHOXY-4-HYDROXYPHENYL)-2-BUTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Hydroxyethoxyphenyl Butanone (HEPB) primarily used for?

A1: HEPB, also known as Ethylzingerone or 4-(3-Ethoxy-4-hydroxyphenyl)-2-butanone, is primarily explored as a preservative in cosmetic products. [, , , ] It demonstrates activity against various bacteria and fungi, making it a potential alternative to traditional preservatives. [, , ]

Q2: What is the mechanism of action of HEPB against fungi?

A2: Research suggests that HEPB exhibits antifungal activity by interfering with the biosynthesis of aromatic amino acids, particularly tryptophan. [] This conclusion is supported by the observation that tryptophan supplementation rescues the growth defect of C. albicans and S. cerevisiae mutants deficient in tryptophan biosynthesis when exposed to HEPB. [] Additionally, HEPB treatment leads to increased expression of genes involved in amino acid biosynthesis and detoxification pathways in C. albicans. []

Q3: How does the antifungal activity of HEPB differ from traditional preservatives?

A3: Studies comparing the effects of HEPB with common preservatives like triclosan and methylparaben revealed distinct phenotypic and transcriptomic responses in C. albicans. [] This suggests a unique mode of action for HEPB, potentially offering advantages in combating preservative resistance. []

Q4: Is HEPB effective against bacteria?

A4: Yes, HEPB demonstrates bactericidal activity against various bacteria, including the challenging Burkholderia species. [] It exhibits a multifactorial mode of action involving intracellular oxidation, contributing to its efficacy against these pathogens. []

Q5: How does HEPB interact with Burkholderia bacteria?

A5: HEPB exhibits potent, targeted efficacy against Burkholderia bacteria. [] It induces a multifactorial mode of action involving:* Stress response mechanisms: Triggering the stringent response and altering cell permeability.* Intracellular pH regulation: Affecting the kdp operon responsible for pH homeostasis.* Protection against electrophiles: Influencing the KefC efflux pump.* Repair of oxidized proteins: Impacting methionine sulfoxide reductase enzymes. * Lipopolysaccharide alteration and repair: Disrupting the bacterial outer membrane.

Q6: Does HEPB contribute to antimicrobial resistance?

A6: Research indicates that HEPB does not readily promote the development of stable antimicrobial resistance in Burkholderia species, even after prolonged exposure. [] This characteristic makes it a promising candidate for further development as a preservative.

Q7: What are the solubility properties of HEPB?

A7: HEPB can be formulated in both oil-based and water-based cosmetic products. [, , ] To prevent recrystallization in oil-based formulations, specific organic solvents with defined Hansen solubility parameters are required. [, ] These solvents ensure HEPB remains dissolved during storage, maintaining the product's efficacy and aesthetic appeal. []

Q8: How is HEPB incorporated into cosmetic products?

A8: HEPB is incorporated into cosmetic products along with specific solvents to enhance its solubility and prevent recrystallization. [, , ] The choice of solvent depends on the product's base, whether it's oil-based or water-based. [, ]

Q9: How is HEPB quantified in cosmetic products?

A9: A green and rapid analytical method utilizing liquid chromatography with UV spectrophotometric detection has been developed and validated for the determination of HEPB in various cosmetic matrices. [] This method demonstrates good recovery, precision, and limits of detection and quantification, making it suitable for quality control purposes. []

Q10: Has the safety of HEPB been assessed for cosmetic use?

A10: Yes, the Scientific Committee on Consumer Safety (SCCS) has assessed the safety of HEPB for use in cosmetic products and deemed it safe for use in rinse-off, oral care, and leave-on products. [, , ] This approval supports its potential as a safe and effective preservative in the cosmetic industry.

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